![molecular formula C14H18BrNO2S B2910786 2-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2034244-49-8](/img/structure/B2910786.png)
2-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide
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Description
The compound “2-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs due to its bioactivity. The molecule also has a methoxy group and a tetrahydro-2H-thiopyran ring, which could potentially contribute to its chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, a bromine atom attached to the benzene ring, and a 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl group. The presence of these different functional groups could result in a variety of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions such as hydrolysis, reduction, and condensation. The methoxy group and the tetrahydro-2H-thiopyran ring could also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-18-14(6-8-19-9-7-14)10-16-13(17)11-4-2-3-5-12(11)15/h2-5H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJQEWJWLLJALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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